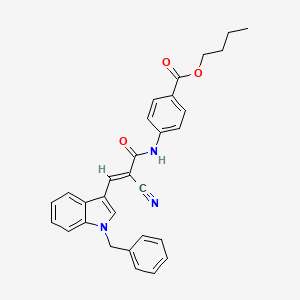

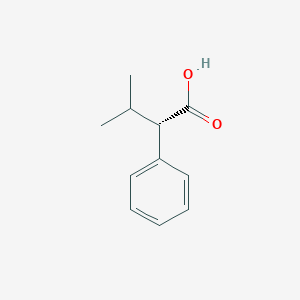

1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate, commonly known as DMBA, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. DMBA is a selective agonist of the serotonin 5-HT2B receptor, which plays a crucial role in regulating various physiological processes.

Scientific Research Applications

β-Adrenergic Blocking Activity and Receptor Binding Affinities

Research conducted on derivatives of 1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate has shown their significance in pharmacological studies. These compounds have been synthesized and evaluated using mouse electrocardiogram (ECG) and isolated rat uterus models. In these studies, the compounds demonstrated the ability to antagonize isoprenaline-induced tachycardia and block isoprenaline and adrenaline induced relaxation of isolated rat uterus, indicating non-selective β-adrenergic blocking activity. Specifically, the tert-butyl derivative showed more potent activity compared to its isopropyl counterpart, suggesting its potential in developing therapeutic agents targeting β-adrenergic receptors (Jindal et al., 2003).

Structural Studies on Organic Amine Oxalates

Investigations into the hydrogen bonded structures of organic amine oxalates, including those related to the tert-butylamino group, have provided insights into different types of hydrogen-bonded networks. These studies have implications for understanding the thermal stability and structural behaviors of such compounds, contributing to the development of materials with specific physical properties (Vaidhyanathan et al., 2002).

Implications for HIV-1 Integrase Inhibitors

Research on the oxalylation of aryl methyl ketones with tert-butyl methyl oxalate, a process integral to constructing the pharmacophore of aryl β-diketo acids, has shown promising results for developing a new class of HIV-1 integrase inhibitors. This method offers advantages in yield and reaction time over conventional methods, highlighting the compound's potential application in medicinal chemistry (Jiang et al., 2003).

Metal-Organic Frameworks for Detection of Toxic Oxoanions

A study on terbium-doped yttrium-based metal-organic frameworks incorporating oxalate ligands demonstrated their utility in the rapid, visible detection of toxic anions in aqueous media. This application leverages the luminescent properties of the framework for environmental monitoring and safety assessments (Singha et al., 2019).

properties

IUPAC Name |

1-(tert-butylamino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.C2H2O4/c1-12-13(2)19(16-9-7-6-8-15(12)16)11-14(20)10-18-17(3,4)5;3-1(4)2(5)6/h6-9,14,18,20H,10-11H2,1-5H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAYIWZNHUVOQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNC(C)(C)C)O)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

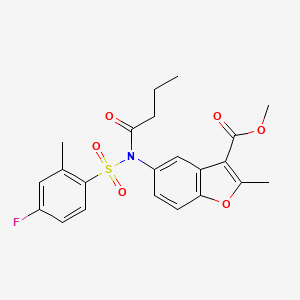

![Methyl {[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2866694.png)

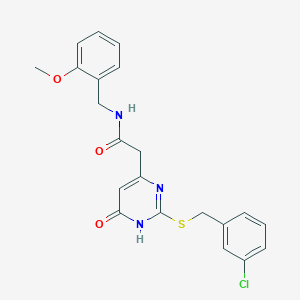

![1-(4-Fluorophenyl)-2-[[5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2866697.png)

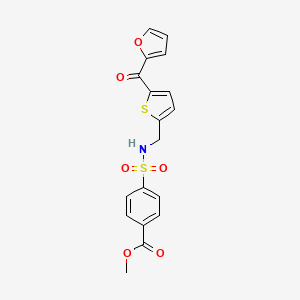

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2866699.png)

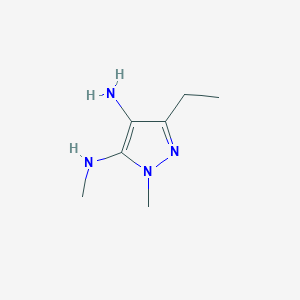

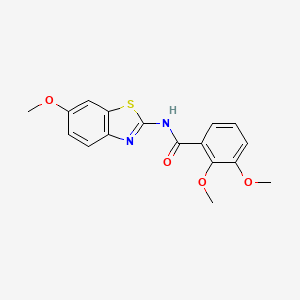

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine](/img/structure/B2866703.png)